L-Proline-13C5,15N

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

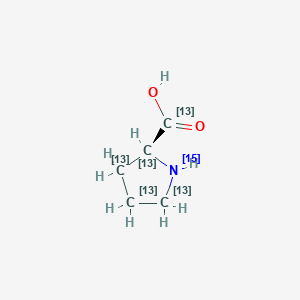

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H9NO2 |

|---|---|

Peso molecular |

121.087 g/mol |

Nombre IUPAC |

(2S)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clave InChI |

ONIBWKKTOPOVIA-XAFSXMPTSA-N |

SMILES isomérico |

[13CH2]1[13CH2][13C@H]([15NH][13CH2]1)[13C](=O)O |

SMILES canónico |

C1CC(NC1)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Proline-¹³C₅,¹⁵N for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled (SIL) amino acid critical for advanced biochemical and biomedical research. This document details its chemical properties, and applications, and provides insights into experimental protocols where it serves as an indispensable tool.

Core Concepts: Understanding L-Proline-¹³C₅,¹⁵N

L-Proline-¹³C₅,¹⁵N is a non-radioactive, heavy-isotope-labeled form of the proteinogenic amino acid L-proline. In this molecule, all five carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift compared to its unlabeled counterpart, making it an ideal tracer and internal standard for a variety of analytical techniques.

Its primary utility lies in its ability to be distinguished from the naturally abundant, "light" L-proline by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction allows for the precise tracking and quantification of proline metabolism, protein synthesis and turnover, and the study of protein structure and dynamics.

Chemical and Physical Properties

The fundamental properties of L-Proline-¹³C₅,¹⁵N are summarized in the table below, providing a quick reference for researchers. Data has been compiled from various suppliers and databases.[1][2][3]

| Property | Value |

| Chemical Formula | ¹³C₅H₉¹⁵NO₂ |

| Molecular Weight | 121.09 g/mol |

| Exact Mass | 121.07713760 Da |

| CAS Number | 202407-23-6 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Isotopic Enrichment | ¹³C: ≥98-99 atom %; ¹⁵N: ≥98-99 atom % |

| Melting Point | 228 °C (decomposes) |

| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O |

| Storage Temperature | Room temperature or refrigerated (+2°C to +8°C), protect from light. |

Key Applications in Research and Drug Development

The unique properties of L-Proline-¹³C₅,¹⁵N make it a valuable tool in several key research areas:

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of proline in cellular systems. By introducing ¹³C,¹⁵N-labeled proline into cell cultures, researchers can elucidate the pathways of proline synthesis, degradation, and its contribution to other metabolic networks, such as the citric acid cycle.[4]

-

Quantitative Proteomics: In methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Proline-¹³C₅,¹⁵N is used to create a "heavy" proteome that serves as an internal standard. This allows for the accurate quantification of protein expression levels between different cell populations, for example, in drug treatment studies or disease models.

-

Biomarker Quantification: L-Proline-¹³C₅,¹⁵N is instrumental in the development of assays for the absolute quantification of protein biomarkers, particularly those rich in proline, such as collagen-derived peptides in studies of fibrosis or bone metabolism.

-

NMR-Based Structural Biology: The incorporation of ¹³C and ¹⁵N labels into proteins enhances the sensitivity and resolution of NMR experiments. This is particularly useful for the structural determination of proteins and for studying their dynamics and interactions, with specific NMR pulse sequences designed for ¹³C/¹⁵N-labeled proteins.

Experimental Protocols and Methodologies

While specific experimental parameters will vary based on the instrumentation and biological system under investigation, this section provides detailed overviews of common methodologies employing L-Proline-¹³C₅,¹⁵N.

Quantitative Analysis of Collagen Turnover Biomarkers using a Labeled Proline Analog

This protocol outlines the use of an isotopically labeled proline analog for the synthesis of an internal standard peptide for the quantification of collagen turnover biomarkers, such as the N-terminal propeptide of type I procollagen (B1174764) (P1NP), by Multiple Reaction Monitoring (MRM) mass spectrometry.

1. Synthesis of the Stable Isotope-Labeled Internal Standard Peptide:

- A tryptic peptide from human P1NP suitable for quantification is selected (e.g., APGLPGPR).

- This peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

- During synthesis, Fmoc-Pro-OH-¹³C₅,¹⁵N is incorporated at the desired proline positions.

- The resulting heavy peptide is purified by High-Performance Liquid Chromatography (HPLC).

- The precise concentration of the purified heavy peptide is determined by amino acid analysis.

2. Sample Preparation:

- Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Supernatant Collection: Carefully collect the supernatant containing the peptides.

- Internal Standard Spiking: Add a known amount of the synthesized heavy peptide internal standard to the supernatant.

- Drying: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitution: Reconstitute the dried sample in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis (MRM Mode):

- Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column to separate the peptides.

- Mass Spectrometry: Analyze the eluting peptides using a triple quadrupole mass spectrometer operating in MRM mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both the endogenous (light) and the internal standard (heavy) peptide. The mass shift due to the ¹³C and ¹⁵N isotopes will result in a different precursor ion mass for the heavy peptide.

4. Data Analysis:

- Peak Integration: Integrate the peak areas for the MRM transitions of both the light and heavy peptides.

- Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.

- Quantification: Determine the absolute concentration of the endogenous P1NP peptide in the original sample by comparing the calculated ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

General Workflow for ¹³C-¹⁵N Metabolic Flux Analysis

This workflow describes the general steps for conducting a dual-isotope labeling experiment to quantify carbon and nitrogen fluxes in a biological system.

1. Experimental Setup:

- Establish a continuous cell culture in a chemostat to achieve a metabolic steady state.

- The culture medium should contain known concentrations of carbon (e.g., glucose) and nitrogen (e.g., ammonium (B1175870) chloride) sources.

2. Isotope Labeling:

- Switch the cells to a medium containing ¹³C-labeled and ¹⁵N-labeled substrates, such as [U-¹³C]glucose and L-Proline-¹³C₅,¹⁵N.

- Continue the culture until an isotopic steady state is reached for both carbon and nitrogen incorporation into intracellular metabolites.

3. Sample Collection and Metabolite Extraction:

- Harvest the cells at isotopic steady state.

- Perform a rapid quenching of metabolism to prevent further enzymatic activity.

- Extract intracellular metabolites using appropriate solvents (e.g., a cold methanol-water mixture).

4. Mass Spectrometry Analysis:

- Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs).

5. Computational Modeling and Flux Calculation:

- Construct a metabolic model that includes the relevant carbon and nitrogen metabolic pathways.

- Use the measured extracellular uptake and secretion rates and the MIDs of intracellular metabolites as inputs for a computational flux analysis software.

- The software will then calculate the intracellular carbon and nitrogen fluxes that best fit the experimental data.

Mandatory Visualizations

Signaling Pathway: TGF-β and Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of collagen synthesis. Dysregulation of this pathway is implicated in various fibrotic diseases. The quantification of collagen turnover, often using proline-labeled standards, is crucial for studying these conditions.

Caption: TGF-β signaling pathway leading to collagen synthesis.

Experimental Workflow: Quantitative Proteomics using a Labeled Internal Standard

This diagram illustrates a typical workflow for quantitative proteomics using a stable isotope-labeled internal standard, such as a peptide synthesized with L-Proline-¹³C₅,¹⁵N.

Caption: Workflow for quantitative proteomics with a labeled standard.

References

- 1. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Stable Isotope Labeling for Proteomic Analysis of Tissues in Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Proline-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document details the synthetic pathway from isotopically labeled L-glutamic acid, provides step-by-step experimental protocols for both synthesis and analysis, and explores the role of proline in key cellular signaling pathways.

Synthesis of L-Proline-¹³C₅,¹⁵N

The most common and efficient method for the synthesis of L-Proline-¹³C₅,¹⁵N involves a two-step process starting from commercially available L-Glutamic acid-¹³C₅,¹⁵N. This method ensures the retention of the desired stereochemistry and high isotopic enrichment. The synthetic route is based on the ring closure of L-glutamic acid to form L-5-oxoproline (pyroglutamic acid), followed by the selective reduction of the lactam to yield L-proline.

A general scheme for this synthesis is described, which can be adapted for gram-scale production.[1]

Synthetic Pathway Overview

The synthesis proceeds as follows:

-

Cyclization of L-Glutamic acid-¹³C₅,¹⁵N to L-5-Oxoproline-¹³C₅,¹⁵N: The initial step involves the intramolecular cyclization of L-Glutamic acid-¹³C₅,¹⁵N to form the five-membered lactam ring of L-5-oxoproline-¹³C₅,¹⁵N. This is typically achieved by heating the glutamic acid in a suitable solvent.

-

Selective Reduction of L-5-Oxoproline-¹³C₅,¹⁵N to L-Proline-¹³C₅,¹⁵N: The lactam carbonyl of L-5-oxoproline-¹³C₅,¹⁵N is then selectively reduced to a methylene (B1212753) group to yield L-Proline-¹³C₅,¹⁵N. A common method for this reduction involves the conversion of the amide to a thioamide, followed by reduction with a reagent like tributyltin hydride.[1]

Experimental Protocol: Synthesis

Step 1: Cyclization of L-Glutamic acid-¹³C₅,¹⁵N to L-5-Oxoproline-¹³C₅,¹⁵N

-

Materials:

-

L-Glutamic acid-¹³C₅,¹⁵N (1.0 eq)

-

Deionized water

-

Reflux apparatus

-

-

Procedure:

-

Dissolve L-Glutamic acid-¹³C₅,¹⁵N in a minimal amount of hot deionized water in a round-bottom flask.

-

Heat the solution to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the solution to cool to room temperature.

-

The product, L-5-Oxoproline-¹³C₅,¹⁵N, will crystallize out of the solution.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Step 2: Selective Reduction of L-5-Oxoproline-¹³C₅,¹⁵N to L-Proline-¹³C₅,¹⁵N

This step involves a two-part process: conversion to the thioamide and subsequent reduction.

-

Part A: Thionation of L-5-Oxoproline-¹³C₅,¹⁵N

-

Materials:

-

L-5-Oxoproline-¹³C₅,¹⁵N (1.0 eq)

-

Lawesson's reagent (0.5 eq)

-

Anhydrous toluene (B28343)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Suspend L-5-Oxoproline-¹³C₅,¹⁵N in anhydrous toluene in a flask under an inert atmosphere.

-

Add Lawesson's reagent to the suspension.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude thioamide can be purified by column chromatography on silica (B1680970) gel.

-

-

-

Part B: Reduction of the Thioamide

-

Materials:

-

L-5-Thioxoproline-¹³C₅,¹⁵N (from Part A) (1.0 eq)

-

Tributyltin hydride (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Dissolve the purified thioamide in anhydrous toluene under an inert atmosphere.

-

Add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the reaction mixture to 80-90 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude L-Proline-¹³C₅,¹⁵N can be purified by ion-exchange chromatography.

-

-

Quantitative Data

While specific yields can vary depending on the scale and reaction conditions, the synthesis of labeled L-proline from L-glutamic acid is generally reported to be high-yielding. Commercial suppliers of L-Proline-¹³C₅,¹⁵N typically report isotopic purity of ≥98 atom % ¹³C and ≥98 atom % ¹⁵N, with a chemical purity of ≥95%.[2]

| Parameter | Typical Value |

| Overall Yield | >70% |

| Isotopic Enrichment (¹³C) | ≥98% |

| Isotopic Enrichment (¹⁵N) | ≥98% |

| Chemical Purity | ≥95% |

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound for its intended applications. The primary methods for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of incorporation of ¹³C and ¹⁵N can be accurately quantified.

2.1.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh a small amount of the synthesized L-Proline-¹³C₅,¹⁵N.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

-

For GC-MS analysis, derivatization is necessary to increase volatility. A common method is the formation of N-acetyl methyl esters.[3]

-

-

Instrumentation and Parameters:

-

Instrument: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer Settings:

-

Resolution: Set to a high value (e.g., >70,000) to resolve the isotopic peaks.

-

Scan Range: A range that includes the expected m/z of the unlabeled and fully labeled L-Proline.

-

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Identify the molecular ion peak for L-Proline ([M+H]⁺).

-

Determine the relative intensities of the isotopologue peaks. For L-Proline-¹³C₅,¹⁵N, the fully labeled species will have a mass shift of +6 Da compared to the unlabeled compound.

-

Calculate the isotopic enrichment by comparing the experimental isotopic distribution to the theoretical distribution for natural abundance and for the fully labeled compound. Software tools can be used to simulate and fit the isotopic patterns to determine the percentage of incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides detailed information about the isotopic labeling at each specific atomic position within the molecule.

2.2.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the L-Proline-¹³C₅,¹⁵N sample in a suitable deuterated solvent (e.g., D₂O).

-

Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.

-

-

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Nuclei to Observe: ¹H, ¹³C, and ¹⁵N.

-

¹³C NMR Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The presence of signals at the expected chemical shifts for all five carbon atoms confirms their labeling. The absence of significant signals at the chemical shifts of unlabeled proline indicates high isotopic enrichment.

-

-

¹⁵N NMR Parameters:

-

Acquire a proton-decoupled ¹⁵N spectrum. A single signal corresponding to the labeled nitrogen atom should be observed.

-

-

¹H NMR Parameters:

-

Acquire a standard ¹H spectrum. The coupling patterns will be significantly altered due to the presence of ¹³C and ¹⁵N. For example, the protons attached to ¹³C will appear as doublets due to one-bond ¹H-¹³C coupling.

-

-

-

Data Analysis:

-

Integrate the signals in the ¹³C and ¹⁵N spectra to confirm the presence of the labels.

-

Analyze the coupling patterns in the ¹H spectrum to confirm the positions of the ¹³C labels.

-

The isotopic purity can be estimated by comparing the integrals of the signals from the labeled species to any residual signals from the unlabeled species.

-

Role in Cellular Signaling Pathways

L-Proline is not only a fundamental building block of proteins but also plays a significant role in cellular metabolism and signaling. The use of isotopically labeled L-Proline, such as L-Proline-¹³C₅,¹⁵N, allows researchers to trace its metabolic fate and its influence on various signaling pathways.

Proline Metabolism and Reactive Oxygen Species (ROS) Signaling

Proline metabolism is intricately linked to the cellular redox state and the production of reactive oxygen species (ROS). Proline can be synthesized from glutamate (B1630785) in the cytosol and catabolized back to glutamate in the mitochondria. This process can influence the balance of NADP⁺/NADPH and FAD/FADH₂, thereby impacting ROS production.[4]

Proline and mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including proline, are known to activate the mTORC1 signaling complex. L-Proline-¹³C₅,¹⁵N can be used to study how proline availability influences mTOR signaling and downstream processes like protein synthesis and autophagy.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity analysis of L-Proline-¹³C₅,¹⁵N. The described protocols, based on established chemical transformations and analytical techniques, offer a reliable approach for producing and characterizing this important research tool. The inclusion of its role in cellular signaling pathways highlights the utility of L-Proline-¹³C₅,¹⁵N in elucidating complex biological processes. For researchers and drug development professionals, the ability to accurately synthesize and analyze this labeled compound is essential for advancing studies in metabolism, protein structure and function, and drug discovery.

References

A Technical Guide to L-Proline-¹³C₅,¹⁵N: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its properties, outlines key experimental methodologies for its use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, and provides visual representations of relevant metabolic pathways and experimental workflows.

Core Physical and Chemical Characteristics

L-Proline-¹³C₅,¹⁵N is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tool for tracing and quantification in complex biological systems.

Quantitative Data Summary

The physical and chemical properties of L-Proline-¹³C₅,¹⁵N are summarized in the table below, compiled from various suppliers and chemical databases.

| Property | Value | References |

| Molecular Formula | ¹³C₅H₉¹⁵NO₂ | [1][2] |

| Molecular Weight | 121.09 g/mol | [1][2][3] |

| Exact Mass | 121.07713760 Da | |

| CAS Number | 202407-23-6 | |

| Appearance | White to off-white powder/solid | |

| Melting Point | ~228 °C (decomposes) | |

| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O | |

| Isotopic Purity (¹³C) | ≥ 98-99 atom % | |

| Isotopic Purity (¹⁵N) | ≥ 98-99 atom % | |

| Chemical Purity | ≥ 95-98% | |

| Solubility | Soluble in water. Information on solubility in other solvents is limited, but the unlabeled form is soluble in alcohol and insoluble in ether. | |

| Storage Temperature | Room temperature to refrigerated (+2°C to +8°C). Protect from light. |

Experimental Protocols and Applications

L-Proline-¹³C₅,¹⁵N is a versatile tool employed in a range of applications, most notably in quantitative proteomics, metabolomics, and metabolic flux analysis. Its use as an internal standard and a metabolic tracer allows for precise and accurate measurements in complex biological matrices.

Application in Quantitative Proteomics and Mass Spectrometry

Stable isotope-labeled amino acids are widely used as internal standards for the accurate quantification of proteins and peptides by mass spectrometry. L-Proline-¹³C₅,¹⁵N, with its known concentration and distinct mass, allows for the precise measurement of its unlabeled counterpart in biological samples.

This protocol is adapted from a validated method for the analysis of proline in human serum.

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of L-Proline-¹³C₅,¹⁵N (internal standard, IS) in a suitable solvent (e.g., water or methanol).

-

Prepare calibration standards by spiking known concentrations of unlabeled L-proline into a surrogate blank serum (proline-free).

-

Add a fixed concentration of the L-Proline-¹³C₅,¹⁵N IS to all calibration standards and quality control samples.

-

-

Sample Preparation:

-

Thaw human serum samples on ice.

-

Precipitate proteins by adding a sufficient volume of ice-cold methanol (B129727) (e.g., 3 volumes of methanol to 1 volume of serum).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant containing the extracted proline to a clean tube.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable column for amino acid separation, such as a Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm).

-

Employ an isocratic mobile phase, for example, 40% methanol in 0.05% formic acid aqueous solution.

-

Set an appropriate flow rate and injection volume.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Set the MRM transitions for both unlabeled L-proline and L-Proline-¹³C₅,¹⁵N.

-

Optimize MS parameters such as collision energy and declustering potential for each transition.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of proline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Application in Metabolic Tracing and Flux Analysis

L-Proline-¹³C₅,¹⁵N serves as a tracer to investigate the dynamics of proline metabolism, including its biosynthesis, degradation, and incorporation into other metabolic pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of malignancy.

This generalized protocol outlines the workflow for a metabolic tracing experiment using L-Proline-¹³C₅,¹⁵N in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells of interest to a desired confluency in standard growth medium.

-

Replace the standard medium with a labeling medium containing L-Proline-¹³C₅,¹⁵N at a known concentration. The concentration should be chosen based on the specific experimental goals and the normal proline concentration in the medium.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled proline. Time-course experiments can be performed to monitor the kinetics of label incorporation.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled proline.

-

Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent, such as 80% methanol, to the cell culture plate.

-

Incubate on ice for 10 minutes.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry (LC-MS or GC-MS):

-

Analyze the extracted metabolites using a high-resolution mass spectrometer coupled to either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

For GC-MS analysis, derivatization of the amino acids is typically required to increase their volatility.

-

The mass spectrometer will detect the mass isotopologues of proline and its downstream metabolites, allowing for the determination of the extent of ¹³C and ¹⁵N incorporation.

-

-

Data Analysis and Interpretation:

-

Process the raw mass spectrometry data to identify and quantify the different mass isotopologues of proline and related metabolites.

-

Correct for the natural abundance of ¹³C and ¹⁵N.

-

Calculate the fractional or percentage enrichment of the labeled isotopes in each metabolite.

-

Interpret the labeling patterns to elucidate the activity of metabolic pathways involving proline.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving proline and a typical experimental workflow for stable isotope tracing.

Caption: Proline Biosynthesis and Degradation Pathways.

Caption: Experimental Workflow for Stable Isotope Tracing.

Conclusion

L-Proline-¹³C₅,¹⁵N is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reliable investigations into protein quantification, metabolic pathways, and cellular physiology. This guide provides a foundational understanding for the effective utilization of this stable isotope-labeled compound in a variety of research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Stable Isotope-Labeled Proline in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled proline has emerged as an indispensable tool in modern biological and biomedical research. By replacing specific atoms (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N) with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of proline and its incorporation into proteins with high precision. This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled proline, with a focus on metabolic studies, protein analysis, and its role as a tracer in various biological systems. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate the integration of these powerful techniques into research and drug development workflows.

Core Applications

The unique cyclic structure of proline, a non-essential amino acid, imparts significant structural constraints on proteins, particularly collagen.[1] Its metabolism is intricately linked to cellular energy homeostasis, redox balance, and signaling pathways, making it a crucial molecule in both normal physiology and disease states such as cancer.[1][2] Stable isotope-labeled proline serves as a powerful tracer to elucidate these complex processes.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers allows for the quantification of the rates (fluxes) of metabolic pathways.[3][4] ¹³C-labeled proline is frequently used to trace the flow of carbon atoms through central carbon metabolism. Proline catabolism can contribute to the tricarboxylic acid (TCA) cycle, providing anaplerotic input. By measuring the isotopic enrichment in downstream metabolites, researchers can determine the relative contribution of proline to cellular energy production and biosynthetic pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used mass spectrometry-based technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two cell populations are cultured in media containing either the "light" (natural abundance) or "heavy" (stable isotope-labeled) form of an essential amino acid. Since proline can be synthesized by many cell lines, its use in SILAC requires careful consideration of the experimental setup, often in proline-auxotrophic strains or by inhibiting its endogenous synthesis. A common issue is the metabolic conversion of labeled arginine to labeled proline, which can be mitigated by supplementing the culture medium with a high concentration of unlabeled proline.

Protein Turnover and Synthesis Rate Analysis

The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis. ¹⁵N-labeled proline can be used to measure the rate of protein synthesis by monitoring its incorporation into newly synthesized proteins over time. This is particularly valuable for studying the dynamics of long-lived proteins like collagen, a protein rich in proline and hydroxyproline.

Collagen Synthesis and Deposition

Given that proline and its hydroxylated form, hydroxyproline, are major components of collagen, stable isotope-labeled proline is an excellent tracer for studying collagen metabolism. Researchers can quantify the synthesis and deposition of new collagen by measuring the incorporation of labeled proline into collagen protein. This has significant applications in studying wound healing, fibrosis, and other conditions characterized by altered extracellular matrix dynamics.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing stable isotope-labeled proline.

| Parameter | Organism/Cell Line | Isotope | Enrichment (%) | Application | Reference |

| ¹⁵N Enrichment in Tissues | Rat | ¹⁵N-labeled diet | Brain: ~74%, Liver: ~91% | Protein Turnover | |

| Labeling Efficiency of 4-Hyp | Human Embryonic Lung (HEL) Fibroblasts | ¹³C₅¹⁵N₁-Proline | >95% | Collagen Synthesis | |

| Fractional Synthesis Rate (FSR) of Bone Collagen | Rat | ²H₂O | 0.005 - 0.529 %/day | Bone Metabolism | |

| Proline Contribution from Glutamine | P493 B-cell line | ¹³C₅,¹⁵N₂-Glutamine | Varies with MYC expression | Metabolic Flux |

Table 1: Representative Quantitative Data from Stable Isotope-Labeled Proline Studies. This table provides examples of quantitative data obtained from various applications of stable isotope-labeled proline, including in vivo protein turnover, collagen synthesis, and metabolic flux analysis. The enrichment levels and synthesis rates can vary significantly depending on the experimental conditions, organism, and tissue type.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled proline.

Protocol for ¹³C-Proline Metabolic Flux Analysis by LC-MS

This protocol outlines the general steps for tracing the metabolism of ¹³C-proline in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Replace the standard medium with a medium containing a known concentration of [U-¹³C₅]-proline. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells. A time-course experiment is often recommended.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for LC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent compatible with the liquid chromatography (LC) system.

-

-

LC-MS Analysis:

-

Separate the metabolites using an appropriate LC method (e.g., hydrophilic interaction liquid chromatography - HILIC).

-

Detect the mass isotopologues of proline and downstream metabolites using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Determine the mass isotopologue distribution (MID) for proline and its metabolites.

-

Use metabolic modeling software to calculate metabolic fluxes based on the MIDs.

-

Protocol for SILAC using Labeled Proline

This protocol describes a typical SILAC experiment for quantitative proteomics.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing natural abundance proline.

-

The other population is grown in "heavy" medium containing a stable isotope-labeled proline (e.g., ¹³C₅,¹⁵N₁-proline).

-

Ensure complete incorporation of the labeled amino acid by culturing for at least five to six cell doublings.

-

To prevent the conversion of labeled arginine to proline, supplement both light and heavy media with a high concentration of unlabeled proline (e.g., 200 mg/L).

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration) to one of the cell populations.

-

-

Cell Lysis and Protein Extraction:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

-

Protein Digestion:

-

Digest the combined protein mixture into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Protocol for Measuring Collagen Synthesis using Stable Isotope-Labeled Proline

This protocol is adapted from a method for quantifying type-specific collagen synthesis.

-

Labeling of Collagen:

-

Culture fibroblasts in a medium containing stable isotope-labeled proline (e.g., ¹³C₅¹⁵N₁-Proline), lysine, and arginine to produce a "heavy" collagen internal standard (SI-collagen).

-

-

Sample Preparation:

-

Mix the biological sample containing "light" collagen with a known amount of the purified "heavy" SI-collagen.

-

Denature the collagen by heating.

-

Digest the collagen mixture with trypsin.

-

-

LC-MS Analysis:

-

Separate the tryptic peptides by liquid chromatography.

-

Quantify specific collagen peptides using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring the transitions for both the light and heavy peptide pairs.

-

-

Data Analysis:

-

Calculate the amount of specific collagen types in the sample based on the ratio of the light to heavy peptide signals and the known amount of the SI-collagen standard.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the application of stable isotope-labeled proline.

Caption: Overview of Proline Metabolism.

Caption: General Workflow for SILAC.

Caption: Proline Metabolism in Cancer Signaling.

Conclusion

Stable isotope-labeled proline is a versatile and powerful tool for elucidating complex biological processes. Its applications in metabolic flux analysis, quantitative proteomics, and the study of protein turnover provide invaluable insights for basic research and drug development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to leverage the capabilities of stable isotope-labeled proline in their own investigations. As our understanding of the intricate roles of proline in health and disease continues to grow, the innovative use of these labeled compounds will undoubtedly continue to drive significant scientific advancements.

References

- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

L-Proline-¹³C₅,¹⁵N: A Technical Guide for Researchers

This technical guide provides an in-depth overview of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Properties of L-Proline-¹³C₅,¹⁵N

L-Proline-¹³C₅,¹⁵N is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling makes it a powerful tool for tracing and quantifying metabolic processes and protein dynamics without the use of radioactivity.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 202407-23-6 | |

| Molecular Weight | 121.09 g/mol | |

| Molecular Formula | ¹³C₅H₉¹⁵NO₂ | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | Typically ≥98% for ¹³C and ¹⁵N |

Applications in Research and Drug Development

L-Proline-¹³C₅,¹⁵N is a versatile tool with significant applications in various research fields, particularly in quantitative proteomics and metabolic analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In SILAC-based quantitative proteomics, L-Proline-¹³C₅,¹⁵N is primarily used to prevent the metabolic conversion of labeled arginine to labeled proline. This conversion can lead to inaccuracies in protein quantification. By supplementing the SILAC medium with unlabeled L-proline, this conversion is suppressed, ensuring that the heavy-labeled arginine signal remains distinct and accurate.

Metabolic Flux Analysis (MFA)

As a stable isotope-labeled metabolite, L-Proline-¹³C₅,¹⁵N is utilized as a tracer in metabolic flux analysis studies. By introducing it into a biological system, researchers can track the flow of carbon and nitrogen atoms through various metabolic pathways. This allows for the quantification of reaction rates (fluxes) and provides insights into cellular metabolism under different conditions, which is critical in understanding disease states and the mechanism of action of drugs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the incorporation of ¹³C and ¹⁵N labeled amino acids, such as L-Proline-¹³C₅,¹⁵N, into proteins is essential for structural and dynamic studies. These isotopes provide additional nuclear spins that can be detected and correlated in multidimensional NMR experiments, facilitating the resonance assignment and the determination of three-dimensional protein structures in solution. This is particularly valuable for studying protein-ligand interactions in drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Proline-¹³C₅,¹⁵N.

SILAC Protocol with Proline Supplementation

This protocol outlines the steps for a SILAC experiment with the addition of L-proline to prevent arginine-to-proline conversion.

1. Media Preparation:

-

Prepare "light" and "heavy" SILAC media. Both should be deficient in L-arginine and L-lysine.

-

Light Medium: Supplement with standard, unlabeled L-arginine and L-lysine.

-

Heavy Medium: Supplement with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

-

Proline Supplementation: To both light and heavy media, add unlabeled L-proline to a final concentration of at least 200 mg/L. This concentration may need to be optimized depending on the cell line.

2. Cell Culture and Labeling:

-

Culture two populations of cells separately in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

-

Verify the incorporation efficiency (typically >97%) by mass spectrometry analysis of a small protein sample.

3. Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

4. Sample Preparation for Mass Spectrometry:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Perform protein digestion (e.g., using trypsin).

-

Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 desalting).

5. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Flux Analysis (MFA) using Labeled Proline

This protocol provides a general workflow for an MFA experiment using ¹³C- and ¹⁵N-labeled L-proline as a tracer.

1. Experimental Design:

-

Define the metabolic network of interest and the specific pathways to be investigated.

-

Select the appropriate isotopic tracer, in this case, L-Proline-¹³C₅,¹⁵N.

2. Cell Culture and Isotopic Labeling:

-

Culture cells in a defined medium containing the labeled L-proline.

-

Ensure the cells reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and growth rate.

3. Metabolite Extraction:

-

Quench the metabolism rapidly (e.g., using cold methanol) to prevent further enzymatic activity.

-

Extract the intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, water, and chloroform).

4. Analytical Measurement:

-

Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

5. Flux Estimation and Modeling:

-

Use specialized software to input the measured labeling data and the defined metabolic network model.

-

The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the expression and purification of a ¹³C- and ¹⁵N-labeled protein for NMR analysis.

1. Protein Expression:

-

Transform an appropriate bacterial expression strain (e.g., E. coli BL21(DE3)) with a plasmid encoding the protein of interest.

-

Grow the cells in a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C₆-glucose as the sole carbon source. L-Proline-¹³C₅,¹⁵N can be added to the medium if specific labeling of proline residues is desired, or if the expression host is a proline auxotroph.

-

Induce protein expression at the appropriate cell density and temperature.

2. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using a method such as sonication or high-pressure homogenization.

-

Purify the labeled protein from the cell lysate using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

3. NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH) containing 5-10% D₂O.

-

Concentrate the protein to the desired concentration for NMR experiments (typically 0.1-1 mM).

-

Add any necessary co-factors, ligands, or stabilizing agents.

4. NMR Data Acquisition and Analysis:

-

Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCO, HNCA, HNCACB, etc.) to assign the chemical shifts of the protein backbone and side chains.

-

Use the assigned chemical shifts and other NMR parameters (e.g., NOEs, RDCs) to determine the three-dimensional structure and study the dynamics of the protein.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of L-Proline-¹³C₅,¹⁵N.

The Role of L-Proline-¹³C₅,¹⁵N in Metabolic Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a cornerstone of many physiological and pathological processes, from cellular proliferation and differentiation to the progression of diseases like cancer and fibrosis. Understanding the intricate network of metabolic pathways is therefore paramount for developing novel therapeutic strategies. Stable isotope tracing has emerged as a powerful technique to dissect these complex metabolic networks. By introducing molecules labeled with heavy isotopes, such as ¹³C and ¹⁵N, researchers can track the fate of these molecules and their constituent atoms through various biochemical reactions. This provides a dynamic view of metabolic fluxes that cannot be obtained from static measurements of metabolite concentrations alone.

L-proline, a non-essential amino acid, plays a multifaceted role in cellular metabolism. It is a crucial component of collagen, the most abundant protein in mammals, and is also involved in redox balance, cell signaling, and as an energy source through its catabolism to glutamate (B1630785), which can fuel the tricarboxylic acid (TCA) cycle. Given its central role, tracking the metabolic fate of proline is of significant interest. L-Proline-¹³C₅,¹⁵N is a stable isotope-labeled version of proline where all five carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This dual labeling allows for the simultaneous tracing of both the carbon skeleton and the nitrogen atom of proline, providing a comprehensive view of its metabolic transformations.

This technical guide provides an in-depth overview of the application of L-Proline-¹³C₅,¹⁵N in metabolic tracing studies. It covers the core principles of proline metabolism, detailed experimental protocols for tracing studies, quantitative data presentation, and the visualization of relevant metabolic and signaling pathways.

Core Principles of Proline Metabolism

L-proline metabolism is a hub that connects several key metabolic pathways, including the urea (B33335) cycle and the TCA cycle. The main pathways of proline metabolism are its synthesis from glutamate and ornithine and its catabolism back to glutamate.

Proline Biosynthesis:

-

From Glutamate: The primary pathway for proline synthesis begins with the phosphorylation of glutamate by glutamate-5-kinase, followed by reduction to glutamate-5-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR).

-

From Ornithine: Ornithine, an intermediate of the urea cycle, can be converted to P5C by ornithine aminotransferase (OAT), which then enters the final step of proline synthesis.

Proline Catabolism:

The catabolism of proline is a two-step mitochondrial process that reverses its synthesis from glutamate.

-

Proline Dehydrogenase (PRODH/POX): Proline is oxidized to P5C by proline dehydrogenase.

-

P5C Dehydrogenase (P5CDH): P5C is then further oxidized to glutamate by P5C dehydrogenase.

The resulting glutamate can be converted to α-ketoglutarate, an intermediate of the TCA cycle, thus providing a source of energy and biosynthetic precursors.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical L-Proline-¹³C₅,¹⁵N tracing experiment in a cancer cell line known to have upregulated proline metabolism.

Table 1: Mass Isotopologue Distribution in Proline-Related Metabolites after 24-hour Labeling with L-Proline-¹³C₅,¹⁵N

| Metabolite | Mass Isotopologue | Fractional Abundance (%) |

| Proline | M+6 | 85.2 ± 3.1 |

| M+0 | 14.8 ± 3.1 | |

| Glutamate | M+5 | 35.7 ± 2.5 |

| M+0 | 64.3 ± 2.5 | |

| α-Ketoglutarate | M+5 | 21.3 ± 1.8 |

| M+0 | 78.7 ± 1.8 | |

| Citrate | M+5 | 15.6 ± 1.5 |

| M+4 | 5.2 ± 0.7 | |

| M+0 | 79.2 ± 2.1 |

M+n represents the metabolite with 'n' heavy isotopes incorporated. Data are presented as mean ± standard deviation.

Table 2: L-Proline-¹³C₅,¹⁵N Incorporation into Protein Hydrolysates

| Amino Acid | Isotopic Enrichment (%) |

| Proline | 78.5 ± 4.2 |

| Hydroxyproline | 75.1 ± 3.9 |

| Glutamate | 12.3 ± 1.1 |

Isotopic enrichment is calculated as the percentage of the labeled amino acid relative to the total pool of that amino acid. Data are presented as mean ± standard deviation.

Experimental Protocols

Metabolic Labeling of Cultured Cells with L-Proline-¹³C₅,¹⁵N

This protocol describes the general procedure for labeling adherent mammalian cells to trace proline metabolism.

Materials:

-

Mammalian cell line of interest (e.g., human embryonic lung fibroblasts, various cancer cell lines)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Proline-free DMEM

-

L-Proline-¹³C₅,¹⁵N

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold (-80°C)

-

Liquid nitrogen

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing proline-free DMEM with dFBS and L-Proline-¹³C₅,¹⁵N to the desired final concentration (e.g., the same concentration as proline in the complete medium).

-

Media Exchange: Aspirate the complete medium from the cells, wash once with PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for the desired time course (e.g., 0, 4, 8, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cells and quench metabolic activity.

-

Place the culture vessel on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be reconstituted in an appropriate solvent for mass spectrometry or NMR analysis.

Quantification of Collagen Synthesis using L-Proline-¹³C₅,¹⁵N

This protocol is adapted from a method to produce a stable isotope-labeled collagen internal standard, which can be used for the accurate quantification of collagen from biological samples.[1]

Materials:

-

Human embryonic lung (HEL) fibroblasts

-

DMEM

-

Dialyzed FBS

-

L-Ascorbic acid

-

L-Proline-¹³C₅,¹⁵N, L-Lysine-¹³C₆, and L-Arginine-¹³C₆,¹⁵N₄

-

Pepsin

-

Salt for precipitation (e.g., NaCl)

Procedure:

-

Metabolic Labeling of Collagen-Producing Cells:

-

Culture HEL fibroblasts in DMEM supplemented with dFBS.

-

To initiate labeling, switch the cells to a labeling medium containing L-Proline-¹³C₅,¹⁵N, L-Lysine-¹³C₆, and L-Arginine-¹³C₆,¹⁵N₄, along with ascorbic acid to promote collagen secretion.

-

-

Harvesting of Labeled Collagen: Collect the cell culture medium containing the secreted, isotopically labeled collagen.

-

Purification of Stable Isotope-Labeled Collagen (SI-Collagen):

-

Digest the collected medium with pepsin to remove non-collagenous proteins.

-

Purify the SI-collagen by salt precipitation.

-

-

Quantification of Collagen in a Sample:

-

Add a known amount of the purified SI-collagen to the biological sample of interest as an internal standard.

-

Extract and hydrolyze the total collagen from the sample.

-

Analyze the amino acid composition by mass spectrometry.

-

Quantify the amount of collagen in the sample by comparing the peak areas of the unlabeled amino acids (from the sample) to the corresponding heavy-labeled amino acids (from the SI-collagen standard).

-

Mandatory Visualization

Caption: Overview of L-Proline Metabolism Pathways.

Caption: Proline's role in the mTOR signaling pathway.

References

A Technical Guide to the Stability and Storage of L-Proline-¹³C₅,¹⁵N

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for generating accurate and reproducible experimental results. This guide provides an in-depth overview of the stability and recommended storage conditions for L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as a standard in mass spectrometry and NMR.[1][2][3][4]

Stability of L-Proline-¹³C₅,¹⁵N

Stable isotope-labeled compounds, by their nature, are not radioactive and do not decay over time.[] Their chemical stability is generally comparable to their unlabeled counterparts. L-Proline-¹³C₅,¹⁵N is a stable solid. However, like any chemical compound, its integrity can be compromised by improper storage and handling, leading to degradation. The primary factors influencing its stability are temperature, light, moisture, and exposure to oxidizing agents.

While specific quantitative data on degradation rates under various conditions are not extensively published, the manufacturer's storage recommendations provide the best guidance for maintaining its long-term purity and stability.

Potential Degradation Pathways

The primary risks of degradation for L-Proline-¹³C₅,¹⁵N stem from harsh environmental conditions. Under extreme heat, such as in a fire, it can decompose to form carbon and nitrogen oxides. It is also reactive with strong oxidizing agents. For long-term storage, preventing exposure to these conditions is critical.

Recommended Storage and Handling

Proper storage is essential to ensure the chemical and isotopic purity of L-Proline-¹³C₅,¹⁵N. Handling procedures should be designed to prevent contamination and protect personnel.

Storage Recommendations

The consensus among suppliers is to store L-Proline-¹³C₅,¹⁵N in a refrigerated and dark environment. Some suppliers provide more specific recommendations, which are summarized in the table below.

| Parameter | Recommendation | Source |

| Temperature | Store refrigerated (+2°C to +8°C) | Cambridge Isotope Laboratories, Inc. |

| Store refrigerated (-5°C to 5°C) and desiccated (for Fmoc protected variant) | Cambridge Isotope Laboratories, Inc. | |

| Room temperature (for shipping in continental US) | MedchemExpress | |

| -20°C | LGC Standards | |

| In solvent: -80°C (for up to 2 years), -20°C (for up to 1 year) | MedchemExpress | |

| Light | Protect from light | Cambridge Isotope Laboratories, Inc., MedchemExpress |

| Atmosphere | Stored under nitrogen | MedchemExpress |

| Moisture | Store desiccated (for Fmoc protected variant) | Cambridge Isotope Laboratories, Inc. |

Safety and Handling Precautions

Standard laboratory safety protocols should be followed when handling L-Proline-¹³C₅,¹⁵N. It is supplied as a powder, and appropriate measures should be taken to avoid inhalation and contact.

| Precaution | Guideline | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, goggles, and clothing. A face shield is also recommended. | Cambridge Isotope Laboratories, Inc. |

| Respiratory Protection | A self-contained breathing apparatus may be necessary depending on the handling conditions. | Cambridge Isotope Laboratories, Inc. |

| Ventilation | Provide appropriate exhaust ventilation at places where dust is formed. | Cambridge Isotope Laboratories, Inc. |

| Incompatibilities | Avoid strong oxidizing agents. | Cambridge Isotope Laboratories, Inc. |

Experimental Protocols for Stability Assessment

To ensure the integrity of L-Proline-¹³C₅,¹⁵N, particularly for long-term studies or when using older stock, a stability assessment is recommended. A general workflow for such an assessment would involve comparing a sample of the stored compound against a new, certified reference standard.

General Methodology

-

Sample Preparation : Accurately weigh and dissolve both the test sample and a new reference standard of L-Proline-¹³C₅,¹⁵N in a suitable solvent (e.g., ultrapure water) to create stock solutions of known concentrations.

-

Chromatographic Analysis (HPLC/UPLC) : Analyze both solutions using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

-

Objective : To assess chemical purity by detecting any degradation products or impurities.

-

Procedure : Use a suitable column (e.g., C18) and a mobile phase gradient to separate L-Proline from potential impurities. A UV detector can be used for quantification. The peak area and retention time of the test sample should be compared to the reference standard.

-

-

Mass Spectrometry (MS) Analysis : Couple the liquid chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Objective : To confirm the molecular weight and isotopic enrichment.

-

Procedure : Acquire full scan mass spectra for both the test sample and the reference standard. Verify that the measured mass-to-charge ratio (m/z) corresponds to the expected value for L-Proline-¹³C₅,¹⁵N (121.09 g/mol ). The isotopic distribution should also be examined to ensure the specified enrichment levels are maintained.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For a more detailed structural confirmation, ¹H and ¹³C NMR spectra can be acquired.

-

Objective : To confirm the chemical structure and the position of the ¹³C labels.

-

Procedure : Dissolve the samples in a suitable deuterated solvent (e.g., D₂O). The chemical shifts and coupling patterns should match those of the reference standard, confirming the structural integrity.

-

Summary of Properties

A summary of the key physical and chemical properties of L-Proline-¹³C₅,¹⁵N is provided below for quick reference.

| Property | Value | Source |

| Chemical Formula | ¹³C₅H₉¹⁵NO₂ | Sigma-Aldrich |

| Molecular Weight | 121.09 g/mol | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| CAS Number | 202407-23-6 | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| Appearance | Powder | Sigma-Aldrich |

| Purity | ≥98% (Chemical), ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| Solubility | Water: 115 g/L at 25°C (for unlabeled) | Cambridge Isotope Laboratories, Inc. |

| Melting Point | 228 °C (decomposes) | Sigma-Aldrich |

References

A Technical Guide to High-Purity L-Proline-13C5,15N for Researchers and Drug Development Professionals

An in-depth guide on the commercial suppliers, technical specifications, and core applications of high-purity L-Proline-13C5,15N in scientific research and pharmaceutical development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of isotopically labeled L-Proline, focusing on its procurement, quality assessment, and application in advanced analytical methodologies.

Introduction to Isotopically Labeled L-Proline

L-Proline, a non-essential amino acid, is a fundamental component of proteins, particularly collagen. Its unique cyclic structure plays a critical role in protein folding and stability. The isotopically labeled form, this compound, is a powerful tool in various research fields. In this molecule, all five carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This heavy-isotope labeling allows for the precise tracking and quantification of proline and its metabolites in complex biological systems without altering its chemical properties.

The primary applications of this compound include its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is also extensively used as a tracer in metabolic flux analysis (MFA) and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Commercial Suppliers and Technical Specifications

A critical step for any research involving this compound is the selection of a reliable supplier that can provide high-purity material with well-defined isotopic enrichment. Below is a comparative summary of leading commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity/Enrichment | Chemical Purity | Available Quantities | Storage Conditions |

| Cambridge Isotope Laboratories, Inc. | L-Proline (¹³C₅, 99%; ¹⁵N, 99%) | 202407-23-6 | ¹³C, 99%; ¹⁵N, 99% | ≥98% | 0.5 g | Refrigerated (+2°C to +8°C), protect from light. |

| Sigma-Aldrich (Merck) | L-Proline-¹³C₅,¹⁵N | 202407-23-6 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) | 100 mg, 500 mg | Room temperature. |

| MedchemExpress | L-Proline-¹³C₅,¹⁵N | 202407-23-6 | Not specified | Not specified | 1 mg | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |

| Anaspec | Fmoc-Pro-OH (U-¹³C₅, ¹⁵N) | Not specified for the unlabeled form | Not specified | Not specified | Custom synthesis | Not specified |

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by batch, and it is recommended to consult the Certificate of Analysis (CoA) for the most accurate information.

Key Applications and Experimental Protocols

The utility of this compound spans several advanced analytical techniques. This section provides an overview of its primary applications and generalized experimental protocols.

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for the quantitative analysis of proteomes.[2] Cells are cultured in media where a standard "light" amino acid is replaced with its "heavy" isotopic counterpart. This compound serves as the heavy amino acid. After a period of cell growth, the heavy amino acid is fully incorporated into the cellular proteins. By mixing protein lysates from cells grown in "heavy" and "light" media, the relative abundance of thousands of proteins can be determined with high accuracy by mass spectrometry.

-

Cell Culture: Culture two populations of cells. One in standard "light" medium containing regular L-Proline, and the other in "heavy" SILAC medium where L-Proline is replaced with this compound.

-

Incorporation: Allow the cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

Data Analysis: Identify and quantify the "heavy" and "light" peptide pairs to determine the relative abundance of the corresponding proteins.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers like this compound are introduced into the system, and their incorporation into downstream metabolites is measured. This information allows for the elucidation of active metabolic pathways and the calculation of flux rates.

-

Cell Culture and Labeling: Culture cells in a medium containing this compound as a tracer.

-

Metabolite Extraction: After a defined period, quench the metabolism and extract the intracellular metabolites.

-

Derivatization (for GC-MS): If using GC-MS, derivatize the amino acids to make them volatile. A common method is N-acetyl methyl esterification.

-

Mass Spectrometry Analysis: Analyze the labeled metabolites using either LC-MS or GC-MS to determine the mass isotopomer distribution.

-

Flux Calculation: Use computational models to fit the measured labeling patterns to a metabolic network model and calculate the intracellular metabolic fluxes.

Internal Standard for Quantitative Analysis

Due to its identical chemical behavior to the unlabeled L-Proline and its distinct mass, this compound is an ideal internal standard for quantifying L-Proline in biological samples. It is added to a sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate quantification.

-

Sample Preparation: To the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution.

-

Extraction: Perform the necessary extraction steps to isolate the amino acid fraction.

-

Analysis by LC-MS or GC-MS: Analyze the sample using a mass spectrometer.

-

Quantification: Determine the ratio of the peak area of the unlabeled L-Proline to the peak area of the this compound internal standard. Calculate the concentration of the endogenous L-Proline based on the known concentration of the internal standard.

Visualizing Experimental Workflows and Pathways

To further clarify the application of this compound, the following diagrams illustrate a typical SILAC workflow and a simplified metabolic pathway tracing experiment.

Caption: A typical experimental workflow for quantitative proteomics using SILAC.

Caption: A simplified workflow for metabolic flux analysis using a stable isotope tracer.

Conclusion

High-purity this compound is an indispensable tool for modern biological and pharmaceutical research. Its application in quantitative proteomics, metabolic flux analysis, and as an internal standard provides unparalleled insights into complex biological processes. Careful selection of a commercial supplier based on purity, isotopic enrichment, and proper documentation is paramount to ensure the reliability and reproducibility of experimental results. The methodologies outlined in this guide provide a foundational understanding for researchers looking to incorporate this powerful analytical tool into their workflows.

References

L-Proline-¹³C₅,¹⁵N: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document outlines its physicochemical properties, toxicological profile, and recommended safety procedures, alongside insights into its role in metabolic pathways and its application in experimental protocols.

Safety Data Sheet (SDS) Overview

The safety profile of L-Proline-¹³C₅,¹⁵N is largely extrapolated from its unlabeled counterpart, L-Proline.[1] It is considered a non-hazardous substance under normal handling conditions.[2] However, as with any chemical, appropriate safety precautions should always be observed.

Hazard Identification

L-Proline-¹³C₅,¹⁵N is not classified as a hazardous substance.[1][3] Potential hazards are minimal but may include:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed in large quantities.

First-Aid Measures

Standard first-aid procedures should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.

-

Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Fire-Fighting Measures

L-Proline-¹³C₅,¹⁵N is not flammable. However, in the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Under fire conditions, it may decompose to form carbon oxides and nitrogen oxides.

Accidental Release Measures

In case of a spill, the following measures should be taken:

-

Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of L-Proline-¹³C₅,¹⁵N.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperatures vary by supplier, with some recommending room temperature and others refrigeration (+2°C to +8°C). Always refer to the supplier's specific instructions. Protect from light.

Exposure Controls and Personal Protection

To minimize exposure, the following control measures and personal protective equipment (PPE) are recommended:

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for L-Proline-¹³C₅,¹⁵N.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | ¹³C₅H₉¹⁵NO₂ | |

| Molecular Weight | 121.09 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 225-228 °C (decomposes) | |

| Solubility in Water | 1500 g/L at 20°C | |

| pH | 6 - 7 (at 115 g/L, 25°C) | |